molecular formula C11H11ClN2O2 B145026 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride CAS No. 135611-32-4

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride

Cat. No.: B145026
CAS No.: 135611-32-4
M. Wt: 238.67 g/mol
InChI Key: MZTHHEXWAYFTBJ-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride is an organic compound with the molecular formula C11H11ClN2O2. It is a white to light yellow solid that is stable under standard conditions and soluble in organic solvents like methanol and ethanol

Preparation Methods

The synthesis of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride typically involves the condensation reaction between 1H-imidazole and 4-chloromethylbenzaldehyde. The resulting intermediate undergoes further synthetic steps to yield the target compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride can be compared with other imidazole-containing compounds such as:

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13;/h1-6,8H,7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTHHEXWAYFTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594524
Record name 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135611-32-4
Record name 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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